molecular formula C17H16N2O3 B15000930 1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol

Cat. No.: B15000930
M. Wt: 296.32 g/mol
InChI Key: UAWMGZWRCDISKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol is a pyrazole derivative featuring methoxy substituents at the 2-position of one phenyl ring and the 4-position of another. Pyrazole derivatives are renowned for their biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties . This compound’s structure consists of a central pyrazole ring (positions 1, 3, and 5 substituted) with two aromatic systems: a 2-methoxyphenyl group at position 1 and a 4-methoxyphenyl group at position 2.

Synthetic routes for analogous pyrazoles typically involve condensation of substituted diketones with hydrazines. For example, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (a structurally related compound) was synthesized via refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl) propane-1,3-dione with phenylhydrazine in ethanol and acetic acid . Similar methods are likely applicable to the target compound, with modifications in substituent placement.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H16N2O3/c1-21-13-9-7-12(8-10-13)14-11-17(20)19(18-14)15-5-3-4-6-16(15)22-2/h3-11,18H,1-2H3

InChI Key

UAWMGZWRCDISKA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylhydrazine with 4-methoxybenzaldehyde in the presence of a base, such as sodium acetate, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions typically involve heating the mixture in ethanol or another suitable solvent for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the hydroxyl group, leading to the formation of a ketone or aldehyde derivative.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can reduce the carbonyl group to an alcohol.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it valuable for various applications.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Position 1 Substitution Position 3 Substitution Position 5 Substitution Biological Activity
Target compound 2-Methoxyphenyl 4-Methoxyphenyl -OH Under investigation
3-(4-Nitrophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-ol (5b) 4-Methoxyphenyl 4-Nitrophenyl -OH Anti-inflammatory, antimicrobial
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one 4-Fluorophenyl -CH₃ =O (keto) N/A (structural study only)
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol (QY-6524) 4-Chlorophenyl 4-Methoxyphenyl -OH Not reported
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine 4-Methoxyphenyl 4-Methylphenyl -NH₂ N/A (synthetic intermediate)

Key Observations :

Substituent Position and Electronic Effects: The 2-methoxy group in the target compound introduces steric hindrance and alters electronic distribution compared to 4-methoxy analogues (e.g., 5b and QY-6524). This may impact binding to biological targets, as seen in 5b, where the 4-nitro group enhances anti-inflammatory activity . Hydroxyl vs. Amino Groups: The -OH group at position 5 in the target compound contrasts with the -NH₂ group in 1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine. Hydroxyl groups generally improve solubility but may reduce metabolic stability compared to amines .

Key Observations :

  • The Baker-Venkataram rearrangement is a common method for synthesizing substituted diketones, which are then cyclized with hydrazines to form pyrazoles .
  • Substituents on the diketone precursor directly determine the substitution pattern on the final pyrazole. For example, using 4-chlorophenylhydrazine instead of phenylhydrazine would yield chlorinated analogues like QY-6524 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.